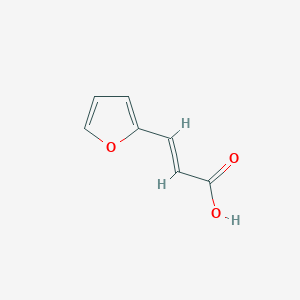

3-(2-Furyl)acrylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74521. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(furan-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJLOOJRNPHKAV-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901230 | |

| Record name | (E)-2-Furanacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-47-9, 15690-24-1 | |

| Record name | 2-Furanacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15690-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furylacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furylacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(2-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Furanacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-furyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(furan-2-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FURANACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2U24OA3UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Furyl)acrylic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-(2-Furyl)acrylic acid. A significant intermediate in organic synthesis, this compound serves as a versatile building block for pharmaceuticals, polymers, and fine chemicals. This document includes a detailed compilation of its physicochemical properties, spectroscopic data with interpretations, a step-by-step experimental protocol for its synthesis via the Knoevenagel condensation, and a discussion of its reactivity and potential applications. Mandatory visualizations are provided to illustrate the synthetic pathway and the relationship between its chemical structure and its various applications.

Chemical Structure and Identification

This compound, also known as furan-2-acrylic acid or furfurylideneacetic acid, is an α,β-unsaturated carboxylic acid containing a furan ring. The presence of the furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, and the acrylic acid functional group bestows upon the molecule a unique reactivity profile. The structure is predominantly found as the more stable (E)-isomer due to steric hindrance.

IUPAC Name: (2E)-3-(Furan-2-yl)prop-2-enoic acid[1][2]

Synonyms: 2-Furanacrylic acid, Furfurylideneacetic acid, β-(2-Furyl)acrylic acid[3][4][5]

Molecular Formula: C₇H₆O₃[3][4][5]

Molecular Weight: 138.12 g/mol [3][4][5]

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Appearance | White to light yellow crystalline powder or needles | [6] |

| Odor | Faint, characteristic | [3] |

| Melting Point | 140-143 °C | [3] |

| Boiling Point | 286 °C | [3] |

| Solubility | Soluble in ethanol, diethyl ether, dichloromethane, and acetic acid. Sparingly soluble in water (2 g/L at 20 °C). Insoluble in carbon disulfide. | [6] |

| pKa | 4.39 ± 0.10 (Predicted) | [6] |

| Density | ~1.28 g/cm³ | [3] |

| Flash Point | 106.8 °C | [3] |

| logP | 1.37740 | [3] |

Spectroscopic Data and Interpretation

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The expected signals for this compound are:

-

-COOH Proton: A broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton of the carboxylic acid.

-

Vinylic Protons: Two doublets in the olefinic region (around 6-8 ppm) for the two protons on the carbon-carbon double bond. The large coupling constant (J) between them is indicative of a trans configuration.

-

Furan Protons: Three signals in the aromatic region (around 6.5-7.5 ppm) corresponding to the three protons on the furan ring. The coupling patterns (doublet, triplet or doublet of doublets) are characteristic of a 2-substituted furan.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. The anticipated chemical shifts are:

-

Carbonyl Carbon (-COOH): A signal in the downfield region, typically around 170-185 ppm.[7]

-

Olefinic Carbons (-CH=CH-): Two signals in the range of 115-140 ppm.[7]

-

Furan Carbons: Four signals corresponding to the carbons of the furan ring, with the carbon attached to the acrylic acid moiety being the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands include:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹, characteristic of a conjugated carboxylic acid.[8]

-

C=C Stretch (Alkene and Furan Ring): Medium intensity bands in the 1600-1640 cm⁻¹ region.[8]

-

C-O Stretch (Furan Ring): A strong band typically observed around 1000-1300 cm⁻¹.

-

=C-H Bending (trans-Alkene): A characteristic band around 960-980 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A peak at m/z = 138, corresponding to the molecular weight of the compound.[2]

-

Key Fragmentation Peaks: Loss of a hydroxyl group (-OH) to give a peak at m/z = 121. Loss of a carboxyl group (-COOH) leading to a peak at m/z = 93. The furan ring itself can also undergo characteristic fragmentation.

Synthesis of this compound

This compound is most commonly synthesized via the Knoevenagel condensation of furfural with malonic acid, using a basic catalyst such as pyridine or piperidine.[9]

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Furfural (freshly distilled)

-

Malonic acid

-

Pyridine

-

Concentrated aqueous ammonia

-

Hydrochloric acid (1:1 dilution)

-

Ethanol (for recrystallization)

-

Activated charcoal

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine freshly distilled furfural (2 moles), malonic acid (2 moles), and pyridine (1.2 moles).

-

Heat the reaction mixture on a boiling water bath for 2 hours.

-

After cooling, dilute the mixture with 200 mL of water.

-

Add concentrated aqueous ammonia to dissolve the resulting acid.

-

Filter the solution through a fluted filter paper and wash the paper with three 80 mL portions of water.

-

Combine the filtrates and acidify with an excess of diluted (1:1) hydrochloric acid with stirring.

-

Cool the mixture in an ice bath for at least 1 hour to facilitate complete precipitation.

-

Collect the precipitated this compound by filtration and wash it with four 100 mL portions of cold water.

-

Dry the product to obtain nearly colorless needles.

Purification (Recrystallization):

-

Dissolve the crude product in a slight excess of 50% ethanol.

-

Add activated charcoal (5 g per 100 g of acid) and reflux the solution for 5-10 minutes.

-

Filter the hot solution through a preheated funnel with fluted filter paper.

-

Wash the residue with boiling water.

-

Allow the filtrate to cool slowly to room temperature and then place it in a refrigerator for several hours to induce crystallization.

-

Collect the purified crystals by filtration and dry them. The expected melting point is around 141 °C.

Reaction Mechanism

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. 2-Furanacrylic acid | C7H6O3 | CID 643402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound 99 539-47-9 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. zhishangchem.com [zhishangchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Page loading... [guidechem.com]

Spectroscopic Profile of 3-(2-Furyl)acrylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-Furyl)acrylic acid, a key intermediate in pharmaceutical and materials science. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

The NMR spectra were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data of this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 12.35 | br s | - | 1H | -COOH |

| 7.80 | d | 1.6 | 1H | Furan C5-H |

| 7.40 | d | 15.8 | 1H | α-CH |

| 6.81 | d | 3.4 | 1H | Furan C3-H |

| 6.61 | dd | 3.4, 1.6 | 1H | Furan C4-H |

| 6.29 | d | 15.8 | 1H | β-CH |

Table 2: ¹³C NMR Spectroscopic Data of this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 167.9 | -COOH |

| 150.9 | Furan C2 |

| 145.8 | Furan C5 |

| 130.0 | α-C |

| 118.0 | β-C |

| 115.3 | Furan C3 |

| 113.0 | Furan C4 |

Infrared (IR) Spectroscopy Data

The IR spectrum is typically recorded using a potassium bromide (KBr) pellet. The following table lists the principal absorption bands and their assignments.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3000-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1680 | Strong | C=O stretch (α,β-unsaturated acid) |

| ~1625 | Strong | C=C stretch (alkene) |

| ~1570, 1450 | Medium | C=C stretch (furan ring) |

| ~1300 | Medium | C-O stretch, O-H bend |

| ~970 | Strong | =C-H bend (trans-alkene) |

| ~885 | Strong | Furan ring C-H out-of-plane bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Due to its extended conjugated system, which includes the furan ring, the carbon-carbon double bond, and the carbonyl group of the carboxylic acid, this compound exhibits strong absorption in the UV region. The precise absorption maximum (λmax) is solvent-dependent. In polar solvents like ethanol or methanol, the λmax is typically observed in the range of 300-320 nm.

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of solid this compound.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved, using gentle warming or vortexing if necessary.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

-

Set appropriate spectral width and acquisition time.

-

A sufficient relaxation delay (typically 1-2 seconds) should be used.

-

Collect a suitable number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a standard pulse sequence (e.g., zgpg30).

-

Set a longer relaxation delay (e.g., 2-5 seconds) compared to ¹H NMR.

-

Collect a larger number of scans, depending on the sample concentration, to obtain a spectrum with adequate signal-to-noise.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared absorption spectrum of solid this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) into an agate mortar.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The grinding helps to reduce particle size and disperse the sample evenly.

-

-

Pellet Formation:

-

Transfer a small amount of the powder mixture into a pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

-

UV-Visible Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of this compound in solution.

Methodology:

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol).

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a dilute solution such that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2-0.8 absorbance units).

-

-

Spectrum Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the spectrophotometer and record a baseline correction.

-

Rinse the sample cuvette with the dilute sample solution, then fill it and place it in the sample compartment.

-

Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Solubility profile of 3-(2-Furyl)acrylic acid in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(2-Furyl)acrylic acid in various solvents. Understanding the solubility of this compound is critical for its application in research, particularly in drug development and materials science, where it serves as a valuable intermediate. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow of the process.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like this compound, which possesses both a polar carboxylic acid group and a less polar furan ring, its solubility is influenced by the polarity of the solvent, temperature, and the potential for hydrogen bonding and other intermolecular interactions.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents. While quantitative data is limited, qualitative assessments provide valuable guidance for solvent selection.

| Solvent Classification | Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Polar Protic | Water | H₂O | 2 g/L[1][2] | 20 | Sparingly soluble. Another source indicates 1g is soluble in 500ml of water at 15°C[1]. |

| Ethanol | C₂H₅OH | Soluble[1] | Not Specified | - | |

| Acetic Acid | CH₃COOH | Soluble[1] | Not Specified | - | |

| Polar Aprotic | Dichloromethane | CH₂Cl₂ | Soluble[1][3] | Not Specified | - |

| Nonpolar | Diethyl Ether | (C₂H₅)₂O | Soluble[1][3] | Not Specified | - |

| Benzene | C₆H₆ | Soluble[1] | Not Specified | - | |

| Carbon Disulfide | CS₂ | Insoluble[1] | Not Specified | - |

Note: The term "Soluble" indicates that the compound dissolves in the solvent, but specific quantitative data (e.g., g/100 mL) was not available in the reviewed literature. Further experimental determination is recommended for precise applications.

Experimental Protocol for Solubility Determination

A reliable and reproducible method for determining the solubility of a compound is crucial for accurate characterization. The following protocol outlines a general procedure based on the widely accepted isothermal shake-flask method, followed by quantitative analysis.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and the compound's dissolution rate.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.

-

A pre-established calibration curve of known concentrations of this compound versus instrument response is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

This guide provides a foundational understanding of the solubility profile of this compound. For specific applications, it is highly recommended to perform experimental validation of solubility under the precise conditions of interest.

References

Thermal Stability and Decomposition of 3-(2-Furyl)acrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical and Thermodynamic Properties

3-(2-Furyl)acrylic acid, also known as 2-Furanacrylic acid, is a crystalline solid at room temperature. Its thermal behavior is initiated by melting, followed by decomposition at higher temperatures. A summary of its key physical and thermodynamic properties is presented in Table 1.

| Property | Value | Method/Source |

| Molecular Formula | C₇H₆O₃ | - |

| Molecular Weight | 138.12 g/mol | - |

| Melting Point | 139-141 °C | Literature[1][2] |

| Boiling Point | 286 °C | Literature[1][2] |

| Enthalpy of Fusion (at Tfus = 413 K) | 22.1 ± 1.5 kJ/mol | Differential Thermal Analysis |

| Enthalpy of Sublimation (at Tm = 360 K) | 102.2 ± 4.7 kJ/mol | Effusion Measurements |

| Standard Enthalpy of Combustion (cr, 298.15 K) | -3266.3 ± 2.1 kJ/mol | Bomb Calorimetry |

| Standard Enthalpy of Formation (cr, 298.15 K) | -432.5 ± 2.2 kJ/mol | Calculated from Combustion Data |

Table 1: Physicochemical and Thermodynamic Data for this compound.

Experimental Protocols

While specific experimental data for the complete thermal decomposition profile of this compound is limited, the following are detailed methodologies for the key experiments that would be employed to determine its thermal stability and decomposition characteristics.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the associated mass losses.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed in a thermogravimetric analyzer. The system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is calibrated using standard materials with known melting points and enthalpies of fusion.

-

Temperature Program: The sample is subjected to a controlled temperature program, typically involving an initial heating ramp to melt the sample, followed by a controlled cooling and a second heating ramp (e.g., at 10 °C/min) to ensure a uniform thermal history.

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic event, and the enthalpy of fusion is calculated from the area of the melting peak.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a pyrolysis probe.

-

Pyrolysis: The probe is rapidly heated to a specific decomposition temperature in an inert atmosphere.

-

Separation and Identification: The volatile decomposition products are swept into a gas chromatograph (GC) for separation, and the separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

Thermal Decomposition Pathway

In the absence of direct experimental data on the decomposition of this compound, a plausible decomposition pathway can be proposed based on the known thermal behavior of related compounds, such as 2-furoic acid and cinnamic acid. The decomposition is expected to initiate after melting and proceed through decarboxylation.

Caption: Proposed thermal decomposition pathway for this compound.

The initial step upon heating beyond its melting point is likely the decarboxylation of the acrylic acid moiety. This is a common thermal degradation pathway for carboxylic acids. The loss of carbon dioxide would lead to the formation of 2-vinylfuran. 2-Vinylfuran itself is a reactive monomer and, under high-temperature conditions, could undergo further decomposition or polymerization reactions, leading to a complex mixture of products and potentially char formation. The furan ring is known to be thermally stable to a certain degree but can undergo ring-opening and fragmentation at very high temperatures.

Conclusion

The thermal stability of this compound is characterized by a melting point of approximately 139-141 °C and a boiling point of 286 °C. Thermodynamic data indicates a significant enthalpy of sublimation, suggesting its potential for purification via this method. While a detailed experimental investigation of its high-temperature decomposition is not widely reported, a theoretical pathway involving initial decarboxylation to form 2-vinylfuran is proposed. For critical applications in drug development and materials science, it is recommended that specific thermal analysis studies, such as TGA and Py-GC-MS, be conducted to fully elucidate its decomposition profile and identify the resulting products. This will ensure safe handling and optimal performance in high-temperature processes.

References

3-(2-Furyl)acrylic acid synthesis from furfural and malonic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-(2-Furyl)acrylic acid, a valuable intermediate in pharmaceuticals and specialty chemicals, from the bio-based starting materials furfural and malonic acid.[1][2][3] The primary synthetic route is the Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction.[4][5] This document provides a comprehensive overview of the reaction, including detailed experimental protocols, a summary of reaction parameters, and a mechanistic illustration.

Reaction Overview and Mechanism

The synthesis of this compound from furfural and malonic acid proceeds via a Knoevenagel condensation.[4][5] This reaction involves the nucleophilic addition of an active methylene compound, in this case, malonic acid, to the carbonyl group of an aldehyde, furfural. The reaction is typically catalyzed by a weak base, such as pyridine or piperidine.[1][6]

The mechanism can be summarized in three key steps:

-

Deprotonation: The basic catalyst removes a proton from the active methylene group of malonic acid, forming a resonance-stabilized enolate ion.[4][7]

-

Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of furfural, leading to the formation of a β-hydroxy adduct.[7]

-

Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, this compound.[7] This step is often driven by heat.[7]

When pyridine is used as the solvent and catalyst, the reaction is often referred to as the Doebner modification of the Knoevenagel condensation.[5][8] In this variation, the condensation is followed by decarboxylation, particularly when a carboxylic acid group is present in the active methylene compound.[5]

Quantitative Data Summary

The efficiency of the synthesis of this compound is influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. The following tables summarize quantitative data from various reported experimental conditions.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Pyridine | Pyridine | 100 (boiling water bath) | 2 | 91-92 | [6] |

| Piperidinium acetate | Solvent-free | 100 | 1-3 | Good to excellent | [9][10] |

| Boric Acid | Aqueous Ethanol | Room Temperature | Varies | High | [11] |

| Pyridine | Pyridine | 80-90 | 2 | 82 | [12] |

Table 2: Molar Ratios of Reactants and Catalysts

| Reactant/Catalyst | Molar Ratio (Furfural:Malonic Acid:Catalyst) | Reference |

| Furfural: Malonic Acid: Pyridine | 1 : 1 : 0.6 | [6] |

| Furfural: Malonic Acid: Organocatalyst | 1 : 1.3 : 1 | [9] |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on established literature.

Protocol 1: Pyridine-Catalyzed Synthesis in Pyridine

This protocol is adapted from a procedure published in Organic Syntheses.[6]

Materials:

-

Furfural, freshly distilled (2 moles, 192 g, 166 mL)

-

Malonic acid, dried (2 moles, 208 g)

-

Pyridine, dried (1.2 moles, 96 mL)

-

Concentrated aqueous ammonia

-

Diluted (1:1) hydrochloric acid

-

Water

-

Ice

Procedure:

-

In a 1-liter round-bottomed flask equipped with a reflux condenser, combine freshly distilled furfural, dried malonic acid, and dried pyridine.[6]

-

Heat the flask on a boiling water bath for 2 hours.[6]

-

After heating, cool the reaction mixture and dilute it with 200 mL of water.[6]

-

Dissolve the resulting acid by adding concentrated aqueous ammonia. Filter the solution through a fluted filter paper and wash the paper with three 80 mL portions of water.[6]

-

Combine the filtrates and acidify with an excess of diluted (1:1) hydrochloric acid while stirring.[6]

-

Cool the mixture in an ice bath for at least 1 hour to facilitate precipitation.[6]

-

Filter the precipitated this compound, wash it with four 100 mL portions of water, and then dry the product.[6]

-

The expected yield is 252–254 g (91–92%) of nearly colorless needles with a melting point of 141°C.[6] For higher purity, the product can be recrystallized from dilute alcohol.[6]

Protocol 2: Organocatalyst-Mediated Synthesis

This protocol is based on a study utilizing various organocatalysts.[9]

Materials:

-

Furfural (5.20 mmol, 0.500 g)

-

Malonic acid (6.76 mmol, 0.703 g)

-

Organocatalyst (e.g., piperidinium acetate) (1 equivalent)

Procedure:

-

Combine furfural, malonic acid, and the organocatalyst in a reaction vessel.

-

Heat the mixture at 100°C for 1 to 3 hours.[9]

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, the product can be isolated and purified using standard techniques such as recrystallization.

Mandatory Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow.

Caption: Mechanism of the Knoevenagel Condensation.

Caption: General Experimental Workflow for Synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. commons.und.edu [commons.und.edu]

- 3. chembk.com [chembk.com]

- 4. purechemistry.org [purechemistry.org]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. Knoevenagel Condensation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. 3-(3-FURYL)ACRYLIC ACID | 39244-10-5 [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 3-(2-Furyl)acrylic Acid Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Furyl)acrylic acid (FAA), a derivative of cinnamic acid, is a crystalline organic compound with a furan moiety.[1][2] At room temperature, it presents as a white to off-white crystalline solid with a faint characteristic odor.[1][2] Its structure, featuring a conjugated system of double bonds, a carboxylic acid group, and a furan ring, makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and polymer industries.[1][2] This guide provides a comprehensive overview of the known physical properties of this compound crystals, outlines detailed experimental protocols for their characterization, and presents data in a structured format to support research and development activities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental and processing conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₃ | [2] |

| Molecular Weight | 138.12 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 140-143 °C | [2] |

| Boiling Point | 286 °C | [2] |

| Density | ~1.28 g/cm³ | [2] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis, formulation, and biological studies. It is sparingly soluble in water but shows good solubility in several organic solvents.

| Solvent | Solubility | Reference |

| Water | Sparingly soluble | [3] |

| Dichloromethane | Soluble | [4] |

| Diethyl Ether | Soluble | [4] |

| Ethanol | Soluble | [3] |

| Benzene | Soluble | [3] |

| Acetic Acid | Soluble | [3] |

Crystallographic Properties

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound crystals.

Synthesis via Knoevenagel Condensation

This compound is commonly synthesized via the Knoevenagel condensation of furfural with malonic acid, using a basic catalyst such as piperidine in a solvent like pyridine.

Materials:

-

Furfural

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid in pyridine.

-

Add furfural to the solution.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing cold water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol/water, to obtain pure crystals.

-

Dry the crystals under vacuum.

Characterization Methods

The following are generalized protocols for the characterization of this compound crystals. Specific parameters may need to be optimized.

DSC is used to determine the melting point and purity of the crystalline material.

Instrument: A calibrated Differential Scanning Calorimeter. Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum pan and hermetically seal it. Experimental Conditions:

-

Temperature Program: Heat the sample from 25 °C to 200 °C at a heating rate of 10 °C/min.

-

Atmosphere: Purge with nitrogen gas at a flow rate of 50 mL/min.

-

Reference: An empty, sealed aluminum pan. Data Analysis: Determine the onset and peak temperatures of the endothermic event corresponding to melting.

TGA is employed to evaluate the thermal stability of the compound.

Instrument: A calibrated Thermogravimetric Analyzer. Sample Preparation: Accurately weigh 5-10 mg of the crystalline sample into a ceramic or platinum pan. Experimental Conditions:

-

Temperature Program: Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min.

-

Atmosphere: Purge with nitrogen gas at a flow rate of 50 mL/min. Data Analysis: Analyze the resulting weight loss curve to identify the decomposition temperature.

PXRD is used to characterize the crystalline form of the bulk material.

Instrument: A powder X-ray diffractometer with Cu Kα radiation. Sample Preparation: Gently grind the crystalline sample to a fine powder using a mortar and pestle. Mount the powder on a sample holder. Experimental Conditions:

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 5° to 50°.

-

Step Size: 0.02°.

-

Scan Speed: 1°/min. Data Analysis: The resulting diffractogram provides a fingerprint of the crystalline phase.

This method is used to quantify the solubility of the compound in various solvents.

Procedure:

-

Add an excess amount of the crystalline this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculate the solubility in terms of g/100 mL or mol/L.

Conclusion

This technical guide has summarized the key physical properties of this compound crystals and provided detailed experimental protocols for their synthesis and characterization. While fundamental data such as melting point and solubility are well-documented, further research is required to fully elucidate its solid-state properties, including a definitive crystal structure and a comprehensive polymorphic screen. The provided methodologies offer a robust framework for researchers and drug development professionals to consistently characterize this important synthetic intermediate.

References

An In-depth Technical Guide to the Reactivity of the Furan Ring in 3-(2-Furyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Furyl)acrylic acid, a derivative of the biomass-derived platform chemical furfural, is a versatile building block in organic synthesis. Its unique structure, featuring a furan ring conjugated with an acrylic acid moiety, presents a rich and complex reactivity profile. The electron-withdrawing nature of the acrylic acid group significantly influences the aromatic character and reactivity of the furan ring, making its behavior distinct from that of unsubstituted furan. This technical guide provides a comprehensive overview of the reactivity of the furan ring in this compound, focusing on key reaction classes relevant to drug discovery and materials science. We present a detailed analysis of electrophilic substitution, cycloaddition reactions, oxidation, reduction, and ring-opening reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation of 2-furaldehyde with malonic acid.[1]

Experimental Protocol: Knoevenagel Condensation

Materials:

-

2-Furaldehyde

-

Malonic acid

-

Pyridine

-

Concentrated aqueous ammonia

-

Diluted (1:1) hydrochloric acid

-

Ethanol (for recrystallization, optional)

-

Activated charcoal (optional)

Procedure:

-

In a 1-liter round-bottomed flask equipped with a reflux condenser, place 192 g (166 ml, 2 moles) of freshly distilled 2-furaldehyde, 208 g (2 moles) of dry malonic acid, and 96 ml (1.2 moles) of dry pyridine.[2][3]

-

Cool the reaction mixture and dilute it with 200 ml of water.[2][3]

-

Dissolve the resulting acid by adding concentrated aqueous ammonia. Filter the solution through a fluted filter paper and wash the paper with three 80-ml portions of water.[2][3]

-

Combine the filtrates and acidify with an excess of diluted (1:1) hydrochloric acid with stirring.[2][3]

-

Cool the mixture in an ice bath for at least 1 hour to allow for complete precipitation.[2][3]

-

Filter the this compound, wash it with four 100-ml portions of water, and dry the product.[2][3]

-

The typical yield of nearly colorless needles is 91–92%.[2] For higher purity, the product can be recrystallized from dilute ethanol with the use of activated charcoal.[2][3]

Reactivity of the Furan Ring

The acrylic acid group, being an electron-withdrawing group, deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. This deactivation influences the regioselectivity and the conditions required for various transformations.

Electrophilic Aromatic Substitution

Electrophilic substitution on the furan ring of this compound preferentially occurs at the C5 position, which is the most activated position due to the directing effect of the oxygen atom and the deactivating effect of the substituent at C2.

Nitration of this compound can lead to the formation of 3-(5-nitro-2-furyl)acrylic acid. However, the reaction conditions must be carefully controlled to avoid side reactions, such as nitrodecarboxylation, which results in the formation of 1-nitro-2-(2-furyl)ethene.[4][5] To enhance stability towards nitrating agents, the reaction can be performed on the anhydride of this compound.

Experimental Protocol: Nitration of 3-(2-Furyl)acrylic Anhydride

-

Formation of the Anhydride: this compound is reacted with acetic anhydride at temperatures above 120°C. This reaction is exothermic.

-

Nitration: The resulting 3-(2-furyl)acrylic anhydride is more stable towards nitric acid at temperatures below -5°C. Nitration can be achieved using a mixture of nitric acid and acetic acid to yield 3-(5-nitro-2-furyl)acrylic acid.

Table 1: Products of Nitration of this compound and its Derivatives

| Starting Material | Nitrating Agent | Main Product(s) | Notes |

| This compound | Cu(NO₃)₂ | (E)-1-nitro-2-(2-furyl)ethene | Nitrodecarboxylation occurs.[4] |

| 3-(2-Furyl)acrylic anhydride | HNO₃/CH₃COOH | 3-(5-Nitro-2-furyl)acrylic acid | Nitration at the C5 position. |

Mechanism of Electrophilic Nitration

The proposed mechanism for electrophilic nitration involves the attack of the nitronium ion (NO₂⁺) at the C5 position of the furan ring, which is the most electron-rich position. This is followed by the restoration of aromaticity through the loss of a proton.

Caption: Electrophilic nitration mechanism on the furan ring.

Halogenation of furan rings with electron-withdrawing groups at the 2-position generally directs the incoming electrophile to the 5-position. While specific studies on the halogenation of this compound are not extensively detailed in the searched literature, reactions with reagents like N-bromosuccinimide (NBS) are expected to yield the 5-bromo derivative.[6]

Cycloaddition Reactions

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions) and participate in [2+2] photocycloadditions.

The electron-withdrawing nature of the acrylic acid group reduces the electron density of the furan ring, making it a less reactive diene compared to furan itself. Consequently, the Diels-Alder reaction of this compound typically requires reactive dienophiles and may necessitate elevated temperatures or the use of Lewis acid catalysts.

Experimental Protocol: General Procedure for Diels-Alder Reaction with Maleic Anhydride

This is a general procedure for the Diels-Alder reaction between furan and maleic anhydride and would need to be adapted and optimized for this compound.

Materials:

-

This compound (Diene)

-

Maleic anhydride (Dienophile)

-

Tetrahydrofuran (THF) or other suitable solvent

Procedure:

-

Dissolve maleic anhydride in THF in a round-bottom flask.[7]

-

Add a solution of this compound in THF to the flask.

-

Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperature) for a set period.[7]

-

Monitor the reaction progress by TLC or NMR.

-

Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by vacuum filtration.[7]

Table 2: Kinetic Data for a Related Diels-Alder Reaction

| Diene | Dienophile | Solvent | Activation Energy (kJ·mol⁻¹) |

| Furan-containing benzoxazine | N-phenylmaleimide | Acetonitrile | 48.4[8] |

| Furan-containing benzoxazine | N-phenylmaleimide | Chloroform | 51.9[8] |

Mechanism of Diels-Alder Reaction

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the product is determined by the approach of the dienophile to the diene (endo or exo).

Caption: General mechanism of the Diels-Alder reaction.

Under UV irradiation, this compound can undergo a [2+2] photocycloaddition to form a cyclobutane derivative, cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid. This reaction has been shown to proceed with high conversion, especially at low temperatures.[2]

Table 3: Yields of [2+2] Photocycloaddition

| Substrate | Conditions | Product | Conversion |

| trans-3-(2-Furyl)acrylic acid | ECO-UVA lamps, liquid nitrogen (-196 °C) | cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid | up to 82%[2] |

| trans-3-(2-Furyl)acrylic acid | UVA light, 8 hours | cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid | 95%[9] |

Oxidation

The furan ring is susceptible to oxidation, which can lead to ring-opened products. The outcome of the oxidation depends on the oxidizing agent and the reaction conditions.

Potential Oxidation Products:

-

With strong oxidizing agents like potassium permanganate (KMnO₄), the furan ring can be cleaved to form dicarboxylic acids.

-

Ozonolysis would also be expected to cleave the furan ring.

Specific experimental protocols and product characterization for the oxidation of this compound are not well-documented in the available literature.

Reduction

The furan ring can be reduced to a tetrahydrofuran ring via catalytic hydrogenation. However, the presence of the acrylic acid double bond introduces a challenge of selectivity.

Selective Hydrogenation:

-

Reduction of the Acrylic Double Bond: Catalytic hydrogenation using 5% Pd/C can selectively reduce the olefinic double bond of the acrylic acid moiety without affecting the furan ring.[1]

-

Reduction of the Furan Ring: To selectively reduce the furan ring, more forcing conditions or specific catalysts (e.g., Rh/C, PtO₂) are typically required. The hydrogenation of the furan ring is generally more difficult than the reduction of the exocyclic double bond.

Caption: Potential reduction pathways for this compound.

Ring-Opening Reactions

The furan ring, being less aromatic than benzene, is susceptible to ring-opening under acidic conditions. The presence of the electron-withdrawing acrylic acid group can influence the stability of the ring. In strongly acidic media, such as sulfuric acid, this compound can undergo oligomerization and form complex mixtures of products.[10] The initial step in acid-catalyzed ring-opening is protonation of the furan ring, which disrupts the aromaticity and makes the ring susceptible to nucleophilic attack by water or other nucleophiles present in the medium.

Conclusion

The reactivity of the furan ring in this compound is a nuanced interplay between the inherent aromatic character of the furan moiety and the deactivating effect of the conjugated acrylic acid group. While the furan ring can undergo a range of transformations including electrophilic substitution, cycloaddition, oxidation, reduction, and ring-opening, the specific conditions required and the products obtained are often different from those of simple furans. This guide has summarized the available knowledge on these reactions, providing quantitative data and experimental protocols where possible. However, it is evident that there are still significant opportunities for further research to fully elucidate the reactivity of this versatile bio-based molecule, particularly in developing detailed and optimized protocols for a broader range of transformations and in providing more extensive quantitative reactivity data. Such studies will undoubtedly unlock the full potential of this compound as a valuable synthon in the development of novel pharmaceuticals and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. commons.und.edu [commons.und.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. chempap.org [chempap.org]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cis-trans Isomerization of 3-(2-Furyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis-trans isomerization of 3-(2-furyl)acrylic acid, a process of significant interest in photochemistry and the synthesis of bioactive molecules. This document details the underlying photochemical mechanisms, experimental protocols for inducing and analyzing the isomerization, and key quantitative data to support research and development efforts.

Introduction

This compound, a derivative of the biomass-derived platform chemical furfural, is a versatile building block in organic synthesis.[1] The molecule exists as two geometric isomers: the thermodynamically more stable trans isomer and the less stable cis isomer. The interconversion between these isomers can be induced photochemically, a process that has applications in the development of photoswitchable materials and as a method for the synthesis of the pure cis isomer, which may exhibit distinct biological activities.

The trans isomer is typically the commercially available form, synthesized through methods like the Perkin reaction or Knoevenagel condensation of furfural with malonic acid.[2][3] The conversion to the cis isomer is primarily achieved through ultraviolet (UV) irradiation, which leads to a photostationary state (PSS), a dynamic equilibrium mixture of the two isomers.

Mechanism of Photoisomerization

The cis-trans isomerization of this compound, an analogue of cinnamic acid, proceeds via photoexcitation of the π-electron system of the carbon-carbon double bond. The process can be understood through the following key steps:

-

Photoexcitation: The trans isomer absorbs a photon of UV light, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This creates an excited singlet state (S¹).

-

Intersystem Crossing (Optional): The excited singlet state can undergo intersystem crossing to a triplet state (T¹). While direct isomerization from the singlet state is possible, for many cinnamic acid analogues, the triplet pathway is significant, especially in the presence of a photosensitizer.[4]

-

Bond Rotation: In the excited state (either singlet or triplet), the rotational barrier around the central carbon-carbon double bond is significantly reduced. This allows for rotation to a "phantom" or perpendicular conformation.

-

Relaxation: From this perpendicular state, the molecule can relax back to the ground state (S⁰) by releasing energy (e.g., as heat). This relaxation can lead to the formation of either the cis or trans isomer.

This reversible process continues until a photostationary state is reached, where the rate of trans-to-cis isomerization equals the rate of cis-to-trans isomerization under the specific irradiation conditions.

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible isomerization of this compound. Below are protocols for the photochemical conversion and subsequent analysis.

Photochemical Isomerization of trans-3-(2-Furyl)acrylic Acid

This protocol describes the general procedure for the photochemical conversion of the trans isomer to a mixture of cis and trans isomers.

Materials and Equipment:

-

trans-3-(2-Furyl)acrylic acid

-

Methanol (spectroscopic grade)

-

Quartz reaction vessel

-

High-pressure mercury lamp (or other suitable UV source)

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet

-

Cooling system (e.g., water bath) to maintain constant temperature

Procedure:

-

Prepare a solution of trans-3-(2-furyl)acrylic acid in methanol. A typical concentration ranges from 0.01 M to 0.1 M.

-

Transfer the solution to the quartz reaction vessel and add a magnetic stir bar.

-

Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 30 minutes to prevent photo-oxidation side reactions.

-

Place the reaction vessel in a cooling bath to maintain a constant temperature during irradiation.

-

Position the UV lamp at a fixed distance from the reaction vessel.

-

Irradiate the solution with continuous stirring. The irradiation of this compound in methanol has been shown to result in E-Z (cis-trans) isomerization.[4]

-

Monitor the progress of the reaction by periodically taking aliquots and analyzing them by HPLC or ¹H NMR spectroscopy until the photostationary state is reached (i.e., the ratio of cis to trans isomers remains constant).

Isolation of cis-3-(2-Furyl)acrylic Acid

After irradiation, the resulting mixture contains both cis and trans isomers. The following is a method for the isolation of the cis isomer.

Procedure:

-

Once the photostationary state is achieved, evaporate the methanol from the reaction mixture under reduced pressure.

-

The resulting solid residue is a mixture of the cis and trans isomers.

-

The cis-isomer can be purified by crystallization from benzene (C₆H₆).[2] The trans-isomer is less soluble in benzene and will precipitate out first, allowing for the enrichment of the cis-isomer in the mother liquor. Subsequent cooling and concentration of the filtrate should yield the crystalline cis-isomer.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is suitable.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for peak shape improvement) can be used.

-

Detection: UV detector set at the absorption maximum of the isomers.

-

Analysis: The relative amounts of the cis and trans isomers can be determined from the integrated peak areas in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is a powerful tool to differentiate between the cis and trans isomers based on the coupling constants (J-values) of the vinylic protons.

Quantitative Data

The efficiency and outcome of the photoisomerization process can be quantified by several parameters.

Spectroscopic Data

The cis and trans isomers of this compound can be distinguished by their distinct spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data for the Isomers of this compound

| Isomer | Vinylic Proton ⍺ (ppm) | Vinylic Proton β (ppm) | J⍺β (Hz) |

| trans | ~6.3 | ~7.5 | 15-16 |

| cis | ~5.8 | ~6.9 | ~12-13 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The key distinguishing feature is the coupling constant (J⍺β), which is consistently larger for the trans isomer.

Table 2: UV-Vis Spectroscopic Data for the Isomers of this compound

| Isomer | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |

| trans | ~300-310 | Higher |

| cis | ~290-300 | Lower |

Note: Specific values for λmax and molar absorptivity are dependent on the solvent. The trans isomer generally exhibits a longer wavelength of maximum absorption and a higher molar absorptivity compared to the cis isomer due to its more planar and extended conjugated system.

Quantum Yield and Photostationary State

The quantum yield (Φ) of photoisomerization is a measure of the efficiency of the photochemical process. It is defined as the number of molecules isomerized per photon absorbed. The photostationary state (PSS) is the equilibrium ratio of cis and trans isomers under continuous irradiation.

Conclusion

The cis-trans isomerization of this compound is a fundamental photochemical process with practical implications for the synthesis of the pure cis isomer. This guide provides a foundational understanding of the mechanism, detailed experimental protocols for its execution and analysis, and key quantitative data for the characterization of the isomers. This information serves as a valuable resource for researchers in organic synthesis, photochemistry, and drug development, enabling the exploration of the unique properties and potential applications of the cis isomer of this important furan derivative. Further research to quantify the quantum yields and photostationary state composition under various conditions would be a valuable addition to the field.

References

The Multifaceted Biological Activities of 3-(2-Furyl)acrylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Furyl)acrylic acid, a derivative of the naturally occurring furan ring, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of these promising compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its derivatives is the Knoevenagel condensation. This reaction typically involves the condensation of 2-furaldehyde (furfural) or its substituted derivatives with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine.[1]

Experimental Protocol: Knoevenagel Condensation for this compound

Materials:

-

2-Furaldehyde (freshly distilled)

-

Malonic acid

-

Pyridine

-

Ethanol

-

Hydrochloric acid (HCl)

-

Activated charcoal

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-furaldehyde (1.0 eq) and malonic acid (1.0 eq).

-

Add pyridine (0.5 eq) to the mixture.

-

Heat the reaction mixture in a water bath at 80-90°C for 2-3 hours.

-

After cooling to room temperature, dilute the mixture with water.

-

Acidify the solution with concentrated HCl until a precipitate forms.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

For purification, recrystallize the crude product from a mixture of ethanol and water, using activated charcoal to decolorize the solution if necessary.

-

Dry the purified crystals of this compound under vacuum.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. The mechanism of their antimicrobial action is believed to involve the disruption of cellular processes essential for microbial growth and survival. For instance, some derivatives have been shown to inhibit glycolysis, a key bioenergetic pathway.[2]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 | [3] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | >64 | [3] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | >64 | [3] |

| Esters of 3-(5-nitro-2-furyl)acrylic acid | Escherichia coli | 12.5 - 50 | [2] |

| Esters of 3-(5-nitro-2-furyl)acrylic acid | Staphylococcus aureus | 6.25 - 25 | [2] |

| Amides of 3-(5-nitro-2-furyl)acrylic acid | Candida albicans | 3.12 - 12.5 | [2] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Sterile saline

-

Inoculum suspension adjusted to 0.5 McFarland standard

-

Positive control (standard antibiotic)

-

Negative control (broth only)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate.

-

Prepare an inoculum of the microorganism equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add the standardized inoculum to each well containing the test compound dilutions.

-

Include a positive control (inoculum with a known antibiotic) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental workflow for MIC determination.

Anticancer Activity

Several derivatives of this compound have exhibited cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile derivatives | MDA-MB-468 (Breast Cancer) | Moderate Activity | [4] |

| 2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile derivatives | T-47D (Breast Cancer) | Moderate Activity | [4] |

| Acrylate derivatives | MCF-7 (Breast Cancer) | 2.57 - 9.31 | [5] |

| Benzofuran derivatives | RAW 264.7 (Macrophage) | 16.5 - 42.8 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental workflow for the MTT assay.

Anti-inflammatory Activity

Certain this compound derivatives have shown potential as anti-inflammatory agents. Their mechanism is thought to involve the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity can be assessed in vivo using models like the carrageenan-induced paw edema assay. The percentage of edema inhibition is a key parameter.

| Compound/Derivative | Assay | Result | Reference |

| Benzofuran derivatives | NO production in LPS-stimulated RAW 264.7 cells | IC50: 16.5 - 42.8 µM | [6] |

| Furan natural derivatives | Inhibition of inflammatory mediators (O2, NO, PGE2) | Qualitative | [7] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds

-

Positive control (e.g., Indomethacin)

-

Vehicle control

-

Plethysmometer or digital calipers

Procedure:

-

Acclimatize the animals and fast them overnight before the experiment.

-

Administer the test compound, positive control, or vehicle to different groups of animals.

-

After a specific time (e.g., 30 or 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Signaling Pathways in Biological Activity